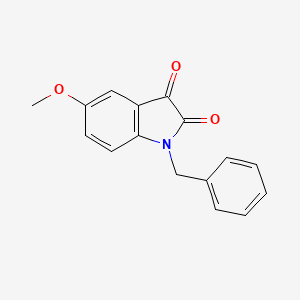

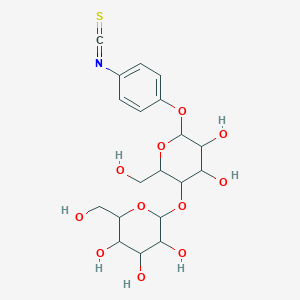

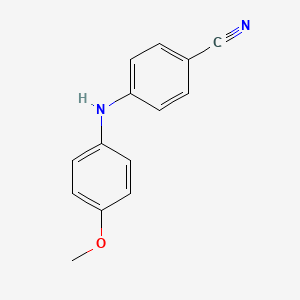

Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

Overview

Description

Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, commonly known as ENTC, is a colorless to yellowish crystalline solid that is used in a variety of scientific research applications. ENTC is a versatile compound that can be used in a variety of experiments and studies, ranging from biochemical and physiological studies to lab experiments.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate has been synthesized through various methods. For example, a convenient one-step synthesis was achieved by the condensation of ethyl 4-nitrobenzylthioacetate with 1,2-dicarbonyl compounds, using sodium ethoxide in refluxing ethanol (Rangnekar & Mavlankar, 1991).

Structural Characterization : The structural characterization of ethyl 2-amino-thiazole-4-carboxylate derivatives, which are closely related to the compound , has been extensively studied using various spectroscopic techniques (Zhou Zhuo-qiang, 2009).

Biological and Pharmacological Applications

Anticancer Activity : Thiazole compounds, structurally similar to ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, have shown potential in anticancer activity. For instance, certain thiazole derivatives have been tested against breast cancer cells, exhibiting significant anti-proliferative effects (Sonar et al., 2020).

Antimicrobial and Antioxidant Properties : Some thiazole derivatives have demonstrated notable antimicrobial and antioxidant activities, which could be relevant for the compound (Raghavendra et al., 2016).

Industrial and Material Science Applications

Corrosion Inhibition : Thiazole derivatives have been used as corrosion inhibitors for mild steel, suggesting potential industrial applications for ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate (Dohare et al., 2017).

Electrochemical and Electrochromic Properties : Certain thiazole-based compounds exhibit good electrochemical activity and are used in electropolymerization, implying possible electrochemical applications for the compound under discussion (Hu et al., 2013).

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Mode of Action

It’s known that similar compounds, like epn (an insecticide of the phosphonothioate class), inhibit acetylcholinesterase (ache) by binding to a serine residue located at the active site of ache . This leads to an accumulation of acetylcholine at cholinergic synapses .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds, like apixaban, have been described as having linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .

Result of Action

Similar compounds, like epn, have been found to cause delayed neurotoxicity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. For instance, the reduction of 4-nitrophenol, a compound with a similar nitrophenyl group, has been found to be dramatically affected by the presence of alcohols in the reaction mixture .

properties

IUPAC Name |

ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c1-2-18-12(15)11-13-10(7-19-11)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWZXPJKMSLAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435426 | |

| Record name | Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate | |

CAS RN |

53101-04-5 | |

| Record name | Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

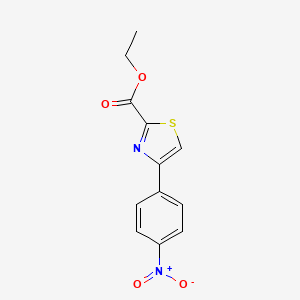

![Ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1599851.png)

![2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B1599852.png)